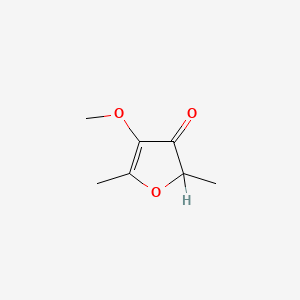

2,5-Dimethyl-4-methoxy-3(2H)-furanone

Description

Propriétés

IUPAC Name |

4-methoxy-2,5-dimethylfuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-4-6(8)7(9-3)5(2)10-4/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMKGHMLPVDSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C(=C(O1)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863316 | |

| Record name | 3(2H)-Furanone, 4-methoxy-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sweet, carmellic, burnt sugar, aroma | |

| Record name | 2,5-Dimethyl-4-methoxy-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1439/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

221.00 to 222.00 °C. @ 760.00 mm Hg | |

| Record name | Mesifurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in fats; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2,5-Dimethyl-4-methoxy-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1439/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.091-1.097 | |

| Record name | 2,5-Dimethyl-4-methoxy-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1439/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4077-47-8 | |

| Record name | 2,5-Dimethyl-4-methoxy-3(2H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4077-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-4-methoxy-3(2H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004077478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Furanone, 4-methoxy-2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3(2H)-Furanone, 4-methoxy-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2,5-dimethylfuran-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYL-4-METHOXY-3(2H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3241BIM975 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mesifurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Natural Occurrence of 2,5-Dimethyl-4-methoxy-3(2H)-furanone in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-4-methoxy-3(2H)-furanone, also known as mesifurane or furaneol (B68789) methyl ether, is a significant volatile organic compound that contributes to the characteristic sweet, caramel-like, and fruity aroma of many fruits.[1][2][3] It is the methyl ether derivative of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or furaneol).[1][2][3] Due to its potent sensory properties, mesifurane is a key flavor compound in the food and fragrance industries.[4] This technical guide provides an in-depth overview of the natural occurrence of this compound in various fruits, including quantitative data and detailed experimental protocols for its analysis.

Natural Occurrence in Fruits

This compound has been identified as a natural aroma constituent in a wide variety of fruits. Its presence is often associated with the ripening process, during which its precursor, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (furaneol), is enzymatically methylated.[4] Fruits in which this compound has been detected include:

-

Arctic Bramble (Rubus arcticus)[4]

-

Bacuri (Platonia insignis)[4]

-

Cape Gooseberry (Physalis peruviana)[4]

-

Capuacu (Theobroma grandiflorum)[4]

-

Champa (Magnolia champaca)[4]

-

Guava (Psidium guajava)[4]

-

Lychee (Litchi chinensis)[1]

-

Passion Fruit (Passiflora edulis)[4]

-

Pepino (Solanum muricatum)[4]

-

Snake Fruit (Salacca zalacca)[1]

-

Tomato (Solanum lycopersicum)[1]

Quantitative Data

The concentration of this compound can vary significantly depending on the fruit species, cultivar, and ripeness stage. The following table summarizes the available quantitative data for this compound in selected fruits.

| Fruit | Cultivar(s) | Concentration | Reference(s) |

| Strawberry (Fragaria × ananassa) | Various | 0.3 - 1.7 mg/kg (fresh weight) | [7] |

| Strawberry (Fragaria × ananassa) | Various | Up to 5 times higher than 1.7 mg/kg has been determined in some varieties. | [7] |

| Raspberry (Rubus idaeus) | Not specified | Low amounts have been detected. | [7] |

| Mango (Mangifera indica) | Alphonso | Presence confirmed, but specific quantitative data was not found in the search results. | [4] |

| Pineapple (Ananas comosus) | Not specified | Presence confirmed, but specific quantitative data was not found in the search results. | [4] |

| Arctic Bramble (Rubus arcticus) | Not specified | Presence confirmed, but specific quantitative data was not found in the search results. | [4] |

Experimental Protocols

The analysis of this compound in fruits typically involves extraction, separation, and detection steps. Below are detailed methodologies for commonly used techniques.

Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used solvent-free method for the extraction and analysis of volatile compounds from fruit matrices.

a. Sample Preparation:

-

Homogenize a known weight of fresh fruit pulp.

-

Transfer the homogenate into a headspace vial.

-

An internal standard solution is added for quantification.

-

To enhance the release of volatiles, a salt solution (e.g., NaCl) can be added to increase the ionic strength of the matrix.

b. HS-SPME Procedure:

-

Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used.

-

Incubation: The sample vial is incubated at a controlled temperature (e.g., 40-60°C) with agitation for a specific duration (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 15-30 minutes) to adsorb the volatile compounds.

c. GC-MS Analysis:

-

Desorption: The SPME fiber is inserted into the hot injector of the gas chromatograph (e.g., 250°C) to desorb the analytes.

-

Separation: A polar capillary column (e.g., DB-WAX or HP-INNOWax) is often used for the separation of furanones. The oven temperature is programmed with a gradient to achieve optimal separation. For example, starting at 40°C, holding for a few minutes, then ramping up to a final temperature of around 230-250°C.

-

Detection: Mass spectrometry is used for detection and identification. The mass spectrometer is typically operated in electron ionization (EI) mode, and data is collected in full scan mode to identify compounds based on their mass spectra and retention times. Quantification can be performed using selected ion monitoring (SIM) for higher sensitivity and specificity.

Solvent-Assisted Flavour Evaporation (SAFE) and Gas Chromatography-Olfactometry (GC-O) / GC-MS

SAFE is a gentle distillation technique used to isolate volatile compounds without thermal degradation.

a. Extraction and SAFE Distillation:

-

Fruit puree is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

The organic extract is then subjected to SAFE distillation under high vacuum. This allows for the separation of volatile compounds from non-volatile matrix components at low temperatures (e.g., 40-50°C).

-

The resulting distillate is carefully concentrated.

b. GC-O and GC-MS Analysis:

-

The concentrated distillate is analyzed by GC-MS as described in the previous protocol.

-

Gas Chromatography-Olfactometry (GC-O) can also be employed, where the effluent from the GC column is split between the mass spectrometer and a sniffing port. This allows a trained sensory panel to identify the odor-active compounds as they elute from the column.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a suitable technique for the analysis of thermally labile compounds like furanones and can also be used to analyze their non-volatile glycoside precursors.

a. Sample Extraction:

-

Fruit homogenate is typically extracted with an aqueous buffer or a mixture of water and an organic solvent like methanol (B129727).

-

The extract is then centrifuged and filtered to remove solid particles before injection into the HPLC system.

b. HPLC Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer at pH 4-5) and an organic modifier (e.g., methanol or acetonitrile) is typically employed.

-

Detection: UV detection is performed at a wavelength where the furanone compounds exhibit maximum absorbance (around 280-290 nm).[8]

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of external standards.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound in fruits.

Caption: General workflow for the analysis of this compound in fruits.

References

- 1. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 7. Historical Review on the Identification of Mesifurane, this compound, and Its Occurrence in Berries and Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery, Biosynthesis, and Analysis of Mesifurane: A Key Flavor Compound

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mesifurane, chemically known as 2,5-dimethyl-4-methoxy-3(2H)-furanone, is a potent aroma compound that contributes significantly to the characteristic flavor of a variety of fruits, most notably raspberries and strawberries. First identified in the early 1970s, this methoxy (B1213986) furanone is a product of the enzymatic methylation of its precursor, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol). Its "sweet," "sherry-like," and "caramel" aroma profile has made it a compound of great interest to the food and flavor industry. This technical guide provides an in-depth overview of the discovery, history, biosynthesis, and analytical methodologies for Mesifurane, tailored for researchers, scientists, and professionals in drug development who may encounter furanone structures in their work.

Introduction: A Historical Perspective

The journey to understanding Mesifurane began in the early 1970s in Finland, with studies on the arctic bramble (Rubus arcticus).[1] Researchers investigating the unique aroma of this berry isolated and identified a key flavor-impact compound, which was later given the trivial name "Mesifurane," derived from the Finnish name for the berry, "mesimarja".[1] Initially, its structure was elucidated as this compound.[1]

Following its discovery in the arctic bramble, Mesifurane was subsequently identified as a significant flavor component in other fruits, including strawberries (Fragaria × ananassa) and raspberries (Rubus idaeus).[1] Its presence has since been confirmed in a wide array of other fruits, such as mango, pineapple, and guava.[1]

Physicochemical and Sensory Properties

Mesifurane is a volatile organic compound with the molecular formula C₇H₁₀O₃. Its sensory properties are highly impactful, contributing a complex and desirable aroma profile.

Table 1: Physicochemical and Sensory Data for Mesifurane

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₇H₁₀O₃ | [1] |

| Molecular Weight | 142.15 g/mol | [1] |

| CAS Number | 4077-47-8 | |

| Appearance | Colorless to pale yellow liquid | |

| Odor Threshold in Water | 0.03 ppb (μg/L) | [2] |

| Sensory Descriptors | Sweet, sherry-like, caramel, burnt sugar, fruity | [1] |

Biosynthesis of Mesifurane

The biosynthesis of Mesifurane is intricately linked to sugar metabolism within the fruit. The pathway originates from fructose-1,6-diphosphate, a key intermediate in glycolysis.[3] The immediate precursor to Mesifurane is 2,5-dimethyl-4-hydroxy-3(2H)-furanone, commonly known as Furaneol (B68789).[1][3]

The key enzymatic steps are:

-

Formation of Furaneol: Fructose-1,6-diphosphate undergoes a series of enzymatic transformations to yield Furaneol. A critical enzyme in this part of the pathway is a quinone oxidoreductase , which catalyzes a reduction step.[4]

-

Methylation of Furaneol: The final step in Mesifurane biosynthesis is the methylation of the hydroxyl group of Furaneol. This reaction is catalyzed by the enzyme O-methyltransferase (OMT) , which utilizes S-adenosyl methionine (SAM) as the methyl donor.[3][5]

Quantitative Analysis in Fruits

The concentration of Mesifurane varies significantly between different fruit species and even among cultivars of the same species. Ripening stage also plays a crucial role, with Mesifurane levels generally increasing as the fruit matures.

Table 2: Concentration of Mesifurane in Selected Raspberry and Strawberry Cultivars

| Fruit | Cultivar | Concentration Range (mg/kg fresh weight) | Reference(s) |

| Strawberry | 'Senga Sengana' | Present | [1] |

| Various (10 cultivars) | 0.3 - 1.7 | [1] | |

| Various | Up to 5 times higher than 1.7 mg/kg reported | [1] | |

| Raspberry | Hybrids with Arctic Bramble | Rich in Mesifurane | [1] |

| Rubus idaeus | Low amounts | [1] |

Experimental Protocols

The analysis of Mesifurane in biological matrices typically involves extraction followed by chromatographic separation and detection.

Solid-Phase Microextraction (SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a common and efficient method for the analysis of volatile and semi-volatile compounds like Mesifurane from the headspace of a sample.

Protocol:

-

Sample Preparation: Homogenize a known weight of fruit tissue (e.g., 5 g) and place it in a headspace vial (e.g., 20 mL). Add a saturated NaCl solution to enhance the release of volatiles. An internal standard can be added for quantification.

-

Incubation: Equilibrate the vial at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) with agitation.

-

Extraction: Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

-

Desorption and GC-MS Analysis: Desorb the extracted analytes from the SPME fiber in the heated injection port of a gas chromatograph (e.g., at 250°C).

-

Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the volatile compounds.

-

Detection: Identify and quantify Mesifurane using a mass spectrometer operating in electron ionization (EI) mode.

Liquid-Liquid Extraction with Gas Chromatography-Mass Spectrometry (GC-MS)

This classical extraction method is also effective for isolating Mesifurane.

Protocol:

-

Sample Preparation: Homogenize a known weight of fruit tissue with water.

-

Extraction: Extract the aqueous homogenate with a suitable organic solvent (e.g., a mixture of pentane (B18724) and diethyl ether, 2:1 v/v) for an extended period (e.g., 24 hours) using a continuous liquid-liquid extractor.

-

Concentration: Carefully concentrate the organic extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

-

GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS system for separation and detection as described in the SPME protocol.

Chemical Synthesis

The chemical synthesis of Mesifurane is typically achieved through the methylation of its precursor, Furaneol.

General Protocol for Methylation:

-

Dissolution: Dissolve 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) in a suitable aprotic solvent.

-

Deprotonation: Add a non-nucleophilic base to deprotonate the hydroxyl group, forming the corresponding alkoxide.

-

Methylation: Introduce a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up to remove salts and unreacted reagents, and purify the crude product by column chromatography or distillation to yield this compound.

Conclusion

Mesifurane stands as a fascinating and commercially important flavor compound. Its discovery, rooted in the exploration of the unique aroma of the arctic bramble, has paved the way for a deeper understanding of fruit flavor chemistry. The elucidation of its biosynthetic pathway from common sugars highlights the intricate metabolic processes occurring during fruit ripening. For researchers in natural products, food science, and drug development, the study of Mesifurane and its furanone relatives offers valuable insights into biosynthesis, chemical synthesis, and the sensory perception of small molecules. The analytical protocols detailed herein provide a robust framework for the accurate identification and quantification of this potent aroma compound in various matrices.

References

- 1. Historical Review on the Identification of Mesifurane, this compound, and Its Occurrence in Berries and Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Odor Detection Thresholds & References [leffingwell.com]

- 3. furaneol and mesifurane biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Genetic Analysis of Methyl Anthranilate, Mesifurane, Linalool, and Other Flavor Compounds in Cultivated Strawberry (Fragaria × ananassa) - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 2,5-Dimethyl-4-methoxy-3(2H)-furanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of 2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF), a key aroma compound found in many fruits, most notably strawberries. This document details the enzymatic steps, precursor molecules, regulatory mechanisms, and available quantitative data. Furthermore, it provides detailed experimental protocols for the key enzymes and the quantification of DMMF and its precursors.

Introduction

This compound, also known as mesifurane, is a volatile organic compound that contributes a sweet, caramel-like, and fruity aroma to a variety of fruits.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26] It is the methyl ether of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®. The biosynthesis of DMMF is a complex, multi-step enzymatic process that is closely linked to fruit ripening. Understanding this pathway is of significant interest for the food and fragrance industries, as well as for researchers in plant biochemistry and metabolic engineering.

The Biosynthetic Pathway

The biosynthesis of DMMF originates from the central carbohydrate metabolism and involves a series of enzymatic transformations. The pathway has been primarily elucidated in strawberry (Fragaria × ananassa).

2.1 Precursor Molecule

The primary precursor for the biosynthesis of the furanone ring is D-fructose-1,6-diphosphate.[6] This intermediate of glycolysis is converted through a series of yet to be fully elucidated steps into the first key furanone intermediate.

2.2 Key Enzymatic Steps

The core of the DMMF biosynthetic pathway consists of two crucial enzymatic reactions:

-

Reduction of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF): The enzyme Fragaria × ananassa enone oxidoreductase (FaEO), previously known as quinone oxidoreductase (FaQR), catalyzes the reduction of the exocyclic double bond of HMMF to produce 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF).[15] This reaction is dependent on the cofactor NAD(P)H.

-

Methylation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF): The final step in the formation of DMMF is the methylation of the hydroxyl group of HDMF. This reaction is catalyzed by the enzyme Fragaria × ananassa O-methyltransferase (FaOMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[10]

The overall biosynthetic pathway is depicted in the following diagram:

Quantitative Data

The following tables summarize the available quantitative data related to the biosynthesis of DMMF.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Cofactor | Km | kcat | Catalytic Efficiency (kcat/Km) | Optimal pH |

| FaEO | HMMF | NAD(P)H | Data not available | Data not available | Data not available | ~7.0 |

| FaOMT | HDMF | SAM | Data not available | Data not available | Data not available | ~7.6 |

Table 2: Concentrations of DMMF and Precursors in Strawberry Fruit

| Compound | Cultivar | Concentration Range (µg/kg) | Reference |

| HDMF (Furaneol) | Various | 1,663 - 4,852 | [4] |

| DMMF (Mesifurane) | Various | Data not available | - |

| HDMF-β-glucoside | Various | Data not available | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the biosynthesis of DMMF.

4.1 Protocol for FaEO (Enone Oxidoreductase) Enzyme Assay

This protocol is adapted from the characterization of FaQR.[6]

Objective: To determine the enzymatic activity of FaEO by monitoring the consumption of NAD(P)H.

Materials:

-

Crude protein extract from ripe strawberry fruit (see section 4.3 for preparation)

-

4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) substrate solution

-

NAD(P)H solution (e.g., 10 mM in buffer)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing phosphate buffer, a specific concentration of HMMF substrate, and NAD(P)H.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a known amount of the crude protein extract containing FaEO.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

-

Perform control reactions without the enzyme extract and without the HMMF substrate to account for non-enzymatic degradation of NAD(P)H and substrate-independent NAD(P)H oxidation, respectively.

4.2 Protocol for FaOMT (O-Methyltransferase) Enzyme Assay

This protocol is based on a general method for catechol O-methyltransferase.

Objective: To determine the enzymatic activity of FaOMT by measuring the formation of DMMF.

Materials:

-

Crude protein extract from ripe strawberry fruit (see section 4.3 for preparation)

-

4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) substrate solution

-

S-adenosyl-L-methionine (SAM) solution (prepare fresh)

-

TES buffer (e.g., 50 mM, pH 7.6)

-

Stop solution (e.g., 0.4 M Sodium Borate, pH 10.0)

-

HPLC-MS system for DMMF quantification

Procedure:

-

Prepare a reaction mixture containing TES buffer, a specific concentration of HDMF substrate, and SAM.

-

Equilibrate the reaction mixture to 37°C.

-

Initiate the reaction by adding a known amount of the crude protein extract containing FaOMT.

-

Incubate the reaction for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

Analyze the reaction mixture by HPLC-MS to quantify the amount of DMMF produced.

-

Perform control reactions without the enzyme extract and without the HDMF substrate.

4.3 Preparation of Crude Protein Extract from Strawberry Fruit [6]

-

Homogenize ripe strawberry fruit with water and polyvinylpolypyrrolidone (PVPP) in a blender.

-

Adjust the pH of the homogenate to 7.0.

-

Centrifuge the homogenate to pellet cell debris.

-

Collect the supernatant and perform a second centrifugation step to further clarify the extract.

-

Dialyze the crude protein extract against a phosphate buffer (pH 7.0) to remove small molecules, including endogenous HDMF.

4.4 Quantification of DMMF and Precursors by HPLC-MS

This protocol is a generalized procedure based on methods described in the literature.[4][5][6][11]

Objective: To extract and quantify DMMF, HDMF, and HMMF from strawberry fruit tissue.

Materials:

-

Strawberry fruit tissue, frozen and powdered

-

Extraction solvent (e.g., methanol (B129727) or diethyl ether)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a C18 column

-

Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Extraction:

-

Extract a known weight of powdered strawberry tissue with the extraction solvent.

-

Centrifuge to pellet solids and collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Pass the extract through a conditioned C18 SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the furanones with a suitable organic solvent (e.g., methanol or diethyl ether).

-

-

HPLC-MS Analysis:

-

Concentrate the eluate and reconstitute in the initial mobile phase.

-

Inject the sample onto a C18 HPLC column.

-

Perform a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.2 M sodium acetate/acetic acid, pH 4) and an organic component (e.g., methanol).

-

Detect and quantify the target compounds using a mass spectrometer in positive ion mode with ESI. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity.

-

Regulation of the Biosynthesis Pathway

The biosynthesis of DMMF is tightly regulated, primarily at the transcriptional level, and is linked to the fruit ripening process.

5.1 Hormonal Regulation

The expression of the gene encoding FaEO is ripening-induced and negatively regulated by the plant hormone auxin.[15][17] Conversely, abscisic acid (ABA) has been shown to promote strawberry fruit ripening and up-regulate the expression of ripening-related genes.

5.2 Transcriptional Control

Several transcription factors have been identified that play a role in regulating the expression of genes in the DMMF biosynthetic and related pathways. The master regulator FaMYB10 controls the expression of genes in the phenylpropanoid pathway. The promoter of the FaOMT gene contains binding sites for bHLH , MYB , and BZIP transcription factors, and natural variations in this promoter region are responsible for differences in DMMF content among strawberry cultivars.[1]

The following diagram illustrates the known regulatory inputs on the DMMF biosynthesis pathway:

Conclusion

The biosynthesis of this compound is a well-defined pathway in strawberry, involving the key enzymes FaEO and FaOMT. While the overall pathway and its regulation are understood, further research is needed to fully elucidate the initial steps leading from D-fructose-1,6-diphosphate to HMMF and to determine the precise kinetic parameters of the key enzymes. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working on the characterization and manipulation of this important flavor biosynthetic pathway.

References

- 1. Genetic analysis of strawberry fruit aroma and identification of O-methyltransferase FaOMT as the locus controlling natural variation in mesifurane content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional characterization of strawberry (fragaria x ananassa) transcription factors and transcriptional regulator during the fruit ripening, and genes with biotechnological interest - Dialnet [dialnet.unirioja.es]

- 3. Transcriptional control of strawberry ripening – two to tango - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. FaQR, Required for the Biosynthesis of the Strawberry Flavor Compound 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, Encodes an Enone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gene Expression and Enzyme Kinetics of Polyphenol Oxidases in Strawberry and Their Possible Involvement in Enzymatic Browning Reactions in Strawberry Nectar - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development and Optimization Method for Determination of the Strawberries’ Aroma Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Insights into transcription factors controlling strawberry fruit development and ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Identification of a methyltransferase catalyzing the final step of methyl anthranilate synthesis in cultivated strawberry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Functional characterization of enone oxidoreductases from strawberry and tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. biorxiv.org [biorxiv.org]

- 21. scispace.com [scispace.com]

- 22. youtube.com [youtube.com]

- 23. Frontiers | Genetic Analysis of Methyl Anthranilate, Mesifurane, Linalool, and Other Flavor Compounds in Cultivated Strawberry (Fragaria × ananassa) [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. jackwestin.com [jackwestin.com]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(dimethoxymethyl)-5-(methoxymethyl)furan (DMMF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-(dimethoxymethyl)-5-(methoxymethyl)furan (B566274) (DMMF). DMMF is a furan (B31954) derivative with potential applications in biofuels and as a platform chemical for the synthesis of more complex molecules. This document includes a summary of its physicochemical properties, detailed structural information, a plausible synthetic pathway from 5-hydroxymethylfurfural (B1680220) (HMF), and a discussion of the potential biological activities of furan-containing compounds. Experimental protocols and data are presented to facilitate further research and development.

Chemical Structure and Properties

2-(dimethoxymethyl)-5-(methoxymethyl)furan, hereafter referred to as DMMF, is an organic compound derived from the versatile biomass-derived platform chemical, 5-hydroxymethylfurfural (HMF). Its structure features a central furan ring substituted with a dimethoxymethyl acetal (B89532) group at the 2-position and a methoxymethyl ether group at the 5-position.

Chemical Structure:

Physicochemical Properties

| Property | 2-(dimethoxymethyl)-5-(methoxymethyl)furan (DMMF) | 2-(dimethoxymethyl)furan (B179074) | 5-(methoxymethyl)furan-2-carbaldehyde (MMF) | Reference |

| Molecular Formula | C₉H₁₄O₄ | C₇H₁₀O₃ | C₇H₈O₃ | [1] |

| Molecular Weight | 186.21 g/mol | 142.15 g/mol | 140.14 g/mol | [2][3][4] |

| Appearance | Colorless Liquid | - | Colorless Liquid | [2][5] |

| Boiling Point | 56-57 °C at 0.3 mmHg | 112 °C | 109-111 °C at 11-12 Torr | [2][5][6] |

| Density | Est. 1.08 g/cm³ | 1.052 g/cm³ | 1.140 g/cm³ | [5][6] |

| Refractive Index | Est. 1.46 | 1.449 | - | [6] |

| Solubility | Soluble in common organic solvents such as DCM, DMF, DMSO, EtOAc, MeOH. | - | Soluble in lower alcohols. | [2][5] |

| CAS Number | 110339-34-9 | 1453-62-9 | 1917-64-2 | [1][5][6] |

Values are estimated based on structurally related compounds due to a lack of available experimental data.

Synthesis of DMMF from 5-Hydroxymethylfurfural (HMF)

DMMF is synthesized from 5-hydroxymethylfurfural (HMF) through a two-step process involving acetalization of the aldehyde group and etherification of the hydroxyl group. This conversion is typically carried out in the presence of an acid catalyst and an alcohol, in this case, methanol (B129727), which acts as both the solvent and a reagent.[7]

Reaction Pathway

The overall reaction can be summarized as follows:

5-HMF + 3 CH₃OH --(Acid Catalyst)--> DMMF + 2 H₂O

The reaction proceeds through the formation of an intermediate, 5-(hydroxymethyl)-2-(dimethoxymethyl)furan (HDMF), where the aldehyde group of HMF is first protected as a dimethyl acetal. Subsequently, the hydroxyl group is etherified to form the final product, DMMF.

Plausible Reaction Mechanism

The formation of DMMF from HMF in the presence of an acid catalyst and methanol involves two key transformations: acetalization of the aldehyde and etherification of the alcohol.

-

Protonation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of the aldehyde group in HMF, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Methanol (Acetalization): A molecule of methanol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

-

Protonation and Water Elimination: The hydroxyl group of the hemiacetal is protonated and subsequently eliminated as a water molecule, forming a resonance-stabilized carbocation.

-

Second Nucleophilic Attack by Methanol: A second molecule of methanol attacks the carbocation, and after deprotonation, the dimethyl acetal is formed (HDMF).

-

Protonation of the Hydroxymethyl Group (Etherification): The hydroxyl group at the 5-position is protonated by the acid catalyst.

-

SN2 Reaction: A molecule of methanol acts as a nucleophile, displacing a molecule of water in an SN2 reaction to form the methoxymethyl ether.

-

Deprotonation: The final product, DMMF, is formed after the deprotonation of the ether oxygen.

Experimental Protocol

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Anhydrous Methanol (MeOH)

-

Acid Catalyst (e.g., Amberlyst-15, p-Toluenesulfonic acid)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

Procedure:

-

To a solution of 5-hydroxymethylfurfural (1.0 eq) in anhydrous methanol (20 mL/g of HMF), add the acid catalyst (e.g., 0.1 eq).

-

Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40-60 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion of the reaction, neutralize the acid catalyst by adding a solid base (e.g., sodium bicarbonate) or by washing with a saturated sodium bicarbonate solution.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure 2-(dimethoxymethyl)-5-(methoxymethyl)furan.

Spectroscopic Data

Detailed spectroscopic data for DMMF is scarce in the public domain. However, based on its structure and data from analogous compounds, the following are the expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Signals corresponding to the two furan protons (typically in the range of δ 6.0-6.5 ppm).

-

A singlet for the acetal proton (CH(OCH₃)₂) around δ 5.4 ppm.

-

A singlet for the methoxy (B1213986) protons of the acetal group (CH(OCH₃)₂) around δ 3.3 ppm.

-

A singlet for the methylene (B1212753) protons of the methoxymethyl group (CH₂OCH₃) around δ 4.5 ppm.

-

A singlet for the methoxy protons of the methoxymethyl group (CH₂OCH₃) around δ 3.4 ppm.

-

-

¹³C NMR:

-

Signals for the furan ring carbons (typically in the range of δ 100-160 ppm).

-

A signal for the acetal carbon (CH(OCH₃)₂) around δ 98 ppm.

-

Signals for the methoxy carbons around δ 53-58 ppm.

-

A signal for the methylene carbon of the methoxymethyl group (CH₂OCH₃) around δ 65 ppm.

-

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of DMMF is expected to show a molecular ion peak (M⁺) at m/z 186. Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z 155, and the loss of the entire dimethoxymethyl group to give a fragment at m/z 111.

Biological Activity and Drug Development Potential

While there is no specific research on the biological activities of DMMF, the furan scaffold is a common motif in a wide range of biologically active compounds and pharmaceuticals.[9] Furan derivatives have been reported to exhibit diverse pharmacological properties, including:

-

Antiviral activity.[11]

-

Anti-inflammatory properties.[10]

-

Anticancer activity.[10]

-

Neuroprotective effects.[12]

The presence of the furan ring in DMMF suggests that it could serve as a scaffold for the development of new therapeutic agents.[9] The acetal and ether functionalities could be modified to modulate the compound's pharmacokinetic and pharmacodynamic properties. Further research is warranted to explore the potential biological activities of DMMF and its derivatives.

Conclusion

2-(dimethoxymethyl)-5-(methoxymethyl)furan (DMMF) is a furan derivative with a well-defined chemical structure that can be synthesized from the biomass-derived platform chemical 5-HMF. This guide has provided a summary of its known and estimated chemical properties, a plausible synthetic pathway and mechanism, and a general experimental protocol. While specific biological data for DMMF is currently unavailable, the prevalence of the furan moiety in medicinal chemistry suggests that DMMF and its analogues could be interesting candidates for future drug discovery and development programs. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, renewable chemicals, and medicinal chemistry.

References

- 1. 2-(Dimethoxymethyl)-5-(methoxymethyl)furan | C9H14O4 | CID 71335255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthose.com [synthose.com]

- 3. scbt.com [scbt.com]

- 4. 2-(Dimethoxymethyl)furan | C7H10O3 | CID 11815465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methoxymethylfurfural - Wikipedia [en.wikipedia.org]

- 6. 2-(dimethoxymethyl)furan | CAS#:1453-62-9 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 10. ijabbr.com [ijabbr.com]

- 11. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 12. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sensory Signature of Mesifurane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sensory profile and odor threshold of Mesifurane (2,5-dimethyl-4-methoxy-3(2H)-furanone), a key aroma compound found in a variety of fruits and a significant component in the flavor and fragrance industry. This document outlines its distinct sensory characteristics, presents available quantitative odor threshold data, and details the experimental methodologies used for its evaluation.

Sensory Profile of Mesifurane

Mesifurane is a potent aroma compound renowned for its complex and desirable sensory characteristics. Its profile is predominantly defined by sweet, caramel-like, and sherry-like notes.[1] However, its perception can be multifaceted, with nuances that vary depending on its concentration and the matrix in which it is present. A comprehensive sensory profile, compiled from various organoleptic assessments, is detailed below.

Key Sensory Descriptors:

-

Primary Notes: Sweet, Caramel, Sherry-like, Burnt Sugar[2]

-

Secondary Notes: Fruity (specifically reminiscent of arctic bramble), Spicy, Cherry-like[3]

-

Subtle Nuances: Musty, Earthy, Meaty, Vegetative, Coffee, Maple, Nutty[2]

The sensory perception of Mesifurane is also influenced by its stereochemistry. The (R)-(+) isomer is reported to have intensive flavor characteristics of burnt caramel. Racemic Mesifurane is often described as sweet, spicy, cherry-like, and earthy.

Odor and Flavor Thresholds

The odor threshold is a critical parameter for understanding the impact of an aroma compound. It is defined as the lowest concentration of a substance that can be detected by the human sense of smell. Two main types of thresholds are often considered: the detection threshold (the concentration at which a stimulus is first detected) and the recognition threshold (the concentration at which the stimulus can be identified).

While Mesifurane is recognized as a high-impact aroma chemical with a low odor threshold, publicly available, peer-reviewed quantitative data, particularly in standard media like water or air, is limited. The following table summarizes the available quantitative data for the odor threshold of Mesifurane.

| Compound | Threshold Type | Medium | Threshold Value | Reference |

| Mesifurane | Odor Threshold | 1.00% in Dipropylene Glycol | High | The Good Scents Company[2] |

Note: The term "High" for odor strength as reported by The Good Scents Company suggests that a very low concentration is perceptible, though a precise numerical value is not provided in the publicly accessible data. Further investigation into proprietary databases or direct experimental determination is recommended for precise quantitative values.

For context, related 4-hydroxy-3(2H)-furanones, such as Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), the precursor to Mesifurane, have reported odor thresholds ranging from 0.03 to 1,700 µg/L in water, indicating the high potency of this class of compounds.[4]

Experimental Protocols

The determination of the sensory profile and odor threshold of Mesifurane involves a combination of instrumental analysis and sensory evaluation by trained human panels. Gas Chromatography-Olfactometry (GC-O) is a key technique for identifying odor-active compounds in a sample.

Gas Chromatography-Olfactometry (GC-O) for Sensory Profiling

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. This technique allows researchers to pinpoint which volatile compounds in a complex mixture are responsible for its characteristic aroma.

Methodology:

-

Sample Preparation: A volatile extract of the sample containing Mesifurane (e.g., strawberry puree, arctic bramble juice) is prepared using methods such as headspace solid-phase microextraction (HS-SPME) or solvent-assisted flavor evaporation (SAFE).

-

Gas Chromatographic Separation: The volatile extract is injected into a gas chromatograph equipped with a capillary column (e.g., FFAP or DB-5). The compounds are separated based on their boiling points and polarity.

-

Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS)) for chemical identification and quantification. The other stream is directed to a sniffing port.

-

Olfactory Evaluation: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, intensity, and description of any detected odors.

-

Data Analysis: The data from the chemical detector and the sensory panel are combined to create an aromagram, which correlates specific chemical compounds with their perceived odors.

References

- 1. Frontiers | Genetic Analysis of Methyl Anthranilate, Mesifurane, Linalool, and Other Flavor Compounds in Cultivated Strawberry (Fragaria × ananassa) [frontiersin.org]

- 2. strawberry furanone methyl ether, 4077-47-8 [thegoodscentscompany.com]

- 3. Historical Review on the Identification of Mesifurane, this compound, and Its Occurrence in Berries and Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,5-Dimethyl-4-methoxy-3(2H)-furanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethyl-4-methoxy-3(2H)-furanone (CAS No. 4077-47-8), a key aroma compound found in various fruits and an important molecule in flavor and fragrance research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Molecular Structure and Properties

IUPAC Name: 4-methoxy-2,5-dimethylfuran-3-one Synonyms: Mesifurane, Strawberry furanone methyl ether Molecular Formula: C₇H₁₀O₃ Molecular Weight: 142.15 g/mol

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 142 | Data not available | [M]⁺ (Molecular Ion) |

| 43 | Data not available | [CH₃CO]⁺ |

| 27 | Data not available | [C₂H₃]⁺ |

Note: Detailed quantitative data for ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as relative intensities for mass spectrometry, were not available in the initial search results. The assignments provided are based on the expected fragmentation patterns and functional groups of the molecule.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

-

The tube is capped and gently agitated to ensure complete dissolution and homogeneity of the sample.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: Appropriate range to cover all carbon signals (e.g., 0-220 ppm).

-

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean salt plates is recorded prior to the sample measurement and subtracted from the sample spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

Instrumentation and Data Acquisition:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, operated in split mode.

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier gas: Helium at a constant flow rate.

-

Oven temperature program: A suitable temperature program is used to ensure good separation of the analyte from any impurities. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and held for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass analyzer: Quadrupole or Ion Trap.

-

Scan range: m/z 40-400.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

The Maillard Reaction and the Genesis of Furanone Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. This intricate process is responsible for the desirable color, aroma, and flavor of a vast array of thermally processed foods. Among the myriad of compounds generated, furanones represent a class of potent flavor molecules, often imparting sweet, caramel-like, and fruity notes. This technical guide provides a comprehensive overview of the formation of furanone compounds through the Maillard reaction, with a focus on the underlying mechanisms, quantitative analysis, experimental methodologies, and biological significance, tailored for a scientific audience.

Core Mechanisms of Furanone Formation

The formation of furanone compounds via the Maillard reaction is a multifaceted process that can proceed through several key pathways. The initial step involves the condensation of a reducing sugar with an amino acid to form a Schiff base, which then cyclizes to a glycosylamine. This unstable intermediate undergoes an Amadori rearrangement to form a more stable ketosamine, a central precursor in the subsequent formation of furanones.

The primary pathways for furanone genesis from the Amadori product include:

-

1,2-Enolization: Under acidic conditions (pH < 7), the Amadori product predominantly undergoes 1,2-enolization, leading to the formation of 3-deoxyosones. These intermediates can then cyclize and dehydrate to form furan (B31954) derivatives.

-

2,3-Enolization: Under neutral or alkaline conditions (pH > 7), 2,3-enolization is favored, resulting in the formation of 1-deoxyosones. This pathway is particularly significant for the formation of key 3(2H)-furanones.[1]

Two main routes from these intermediates lead to the diverse array of furanone structures:

-

Intact Sugar Skeleton Cyclization: The carbon backbone of the original sugar molecule remains largely intact as it cyclizes to form the furanone ring. This is a primary route for the formation of certain furanones directly from sugar degradation.[2]

-

Recombination of Sugar Fragments and Strecker Aldehydes: The sugar molecule can fragment into smaller, reactive carbonyl and dicarbonyl compounds. These fragments can then recombine, often incorporating aldehydes generated from the Strecker degradation of amino acids, to form the final furanone structure. The Strecker degradation is a crucial reaction wherein an α-amino acid is converted to an aldehyde with one fewer carbon atom.

Key Furanone Compounds and Their Formation Pathways

Several furanone compounds are of particular interest due to their significant contribution to food flavor. The formation pathways of these key molecules are detailed below.

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®)

Furaneol (B68789) is a potent aroma compound with a characteristic caramel-like, sweet, and fruity odor. It is a key flavor component in a wide variety of fruits and thermally processed foods. While it can be formed from the thermal degradation of rhamnose and fructose, its formation in the Maillard reaction is of significant interest.[1]

The primary Maillard-driven pathway for furaneol formation involves the reaction of a hexose (B10828440) sugar with an amino acid. The hexose forms a 1-deoxyosone intermediate, which can then undergo further reactions to yield furaneol. Labeling studies have shown that the glucose carbon skeleton can remain intact during the formation of 2,5-dimethyl-4-hydroxy-3[2H]-furanone (DMHF), a related compound.

From pentose (B10789219) sugars, furaneol formation is also possible through a chain elongation step involving Strecker aldehydes. For instance, the 1-deoxypentosone formed from a pentose can react with formaldehyde (B43269) (the Strecker aldehyde of glycine) to form furaneol.[1]

4-Hydroxy-5-methyl-3(2H)-furanone (Norfuraneol)

Norfuraneol, with a caramel-like aroma, is primarily formed from the degradation of pentose sugars.[1] In a Maillard reaction system containing a pentose like D-xylose, norfuraneol is often the major 3(2H)-furanone formed.[1] Isotope labeling experiments have demonstrated that norfuraneol is directly formed from the pentose without the incorporation of Strecker aldehydes.[1]

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone and 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone (Homofuraneol)

Homofuraneol, which exists as two tautomers, contributes a caramel-like and savory aroma. Its formation from pentoses in the presence of specific amino acids highlights the importance of Strecker degradation products. In a reaction system with a pentose and L-alanine, the 1-deoxypentosone intermediate can react with acetaldehyde (B116499) (the Strecker aldehyde of alanine) in a chain elongation reaction to produce homofuraneol.[1]

Quantitative Data on Furanone Formation

The yield of furanone compounds in the Maillard reaction is influenced by a multitude of factors, including the type of sugar and amino acid, their molar ratio, reaction temperature, time, and pH. The following tables summarize quantitative data from various model system studies.

Table 1: Formation of Furan and Methylfuran under Different Heating Conditions

| Precursor(s) | Heating Condition | Furan Yield (µmol/mol precursor) | 2-Methylfuran Yield (µmol/mol precursor) |

| Various sugars and amino acids | Roasting (closed system) | up to 330 | up to 260 |

| Various sugars and amino acids | Pressure cooking | < 20 | Not specified |

| 2-Furaldehyde | Pressure cooking | 70-100 | Not specified |

Data sourced from Limacher et al. (2008).[2]

Table 2: Relative Amounts of 3(2H)-Furanones Formed from D-Xylose in a Maillard Reaction Model System

| Maillard System | Norfuraneol (%) | Furaneol (%) | Homofuraneol (%) |

| Xylose | 93 | 3 | 4 |

| Xylose/Glycine (B1666218) | 99.8 | 0.2 | < 0.1 |

| Xylose/Alanine | 99.3 | 0.2 | 0.5 |

Reaction conditions: D-Xylose, glycine, and L-alanine (5 mmol each) in phosphate (B84403) buffer (0.2 mol/L, pH 7), heated at 90°C for 1 hour.[3]

Table 3: Formation of Furan in Various Maillard Reaction Model Systems at Different Temperatures

| Model System | Furan Concentration at 90°C (ng/mL) | Furan Concentration at 121°C (ng/mL) | Furan Concentration at 150°C (ng/mL) |

| Ribose/Serine | 2.1 | 4931.9 | Not specified |

| Furoic Acid | 1058.2 | Not specified | 13927.9 |

Data sourced from Cho & Lee (2014).[4]

Experimental Protocols

The following are detailed methodologies for key experiments related to the formation and analysis of furanone compounds in Maillard reaction model systems.

Preparation of a Maillard Reaction Model System

This protocol is adapted from the study by Blank et al. on the formation of 3(2H)-furanones from pentoses.[1]

Materials:

-

D-Xylose

-

Glycine or L-alanine

-

Disodium hydrogen phosphate (Na₂HPO₄)

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

Procedure:

-

Reactant Solution Preparation: Dissolve 5 mmol of D-xylose and 5 mmol of either glycine or L-alanine in 5 mL of a 0.2 mol/L sodium phosphate buffer (pH 7.0).

-

Heating Reaction: Heat the solution in a sealed container at 90°C for 1 hour.

-

Reaction Quenching and pH Adjustment: After heating, cool the reaction mixture and add 100 mL of water. Saturate the solution with 40 g of NaCl and adjust the pH to 4.0 using a 2 mol/L HCl solution.

-

Extraction: Continuously extract the neutral compounds with 50 mL of diethyl ether overnight using a rotation perforator.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate at 4°C and then concentrate the extract to a final volume of 0.5 mL for analysis.

Analysis of Furanone Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the GC-MS analysis of furanones, based on common practices in the field.

Instrumentation:

-

Gas chromatograph coupled with a mass selective detector.

GC Conditions:

-

Column: A polar capillary column, such as a DB-WAX or HP-INNOWAX (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating furanones.

-

Injector: Splitless injection at a high temperature (e.g., 250°C).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 180°C at a rate of 3°C/minute.

-

Ramp to 240°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: A suitable mass range to cover the expected furanone compounds and their fragments (e.g., m/z 35-350).

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

Caption: General pathways for furanone formation in the Maillard reaction.

Caption: Formation of key furanones from a pentose precursor.

Caption: Experimental workflow for furanone analysis.

Biological Significance and Relevance to Drug Development

While celebrated for their sensory contributions to food, furanone compounds and other Maillard reaction products also possess biological activities that are of interest to researchers in drug development.

Mutagenic and Carcinogenic Potential

Some products of the Maillard reaction have been shown to exhibit mutagenic and carcinogenic properties. For instance, furan has been classified as a possible human carcinogen. Heated sugar-amino acid mixtures have demonstrated mutagenic activity in short-term bioassays like the Ames test.[5] Purified Maillard reaction products, including some furan derivatives, have also shown mutagenicity and clastogenicity.[5] This raises concerns about the safety of foods rich in these compounds and is an important consideration in the development of new food products and pharmaceuticals that may undergo heat treatment in their manufacturing process.

Antimutagenic and Anticarcinogenic Properties

Conversely, some Maillard reaction products, including certain furanones, have demonstrated antimutagenic and anticarcinogenic effects. For example, some food-derived furanones have been shown to be effective anti-carcinogenic agents in animal models treated with known carcinogens.[6] Additionally, the melanoidins, the brown pigments formed in the later stages of the Maillard reaction, have been found to inhibit the mutagenicity of certain carcinogens.[5]

Antioxidant Activity

Many Maillard reaction products, including some furanones, exhibit significant antioxidant activity.[6] This property is of interest for its potential to mitigate oxidative stress, a factor implicated in a wide range of chronic diseases. The antioxidant capacity of these compounds is an active area of research for their potential application as functional food ingredients or as lead compounds in drug discovery.

Conclusion

The formation of furanone compounds through the Maillard reaction is a complex yet fascinating area of study with implications for food science, flavor chemistry, and human health. A thorough understanding of the underlying reaction mechanisms, the factors influencing their formation, and their biological activities is crucial for researchers and professionals in related fields. The methodologies and data presented in this guide provide a solid foundation for further investigation into these potent and multifaceted molecules. The dual nature of Maillard reaction products, possessing both potentially harmful and beneficial properties, underscores the importance of continued research to harness their positive attributes while mitigating any potential risks.

References

- 1. imreblank.ch [imreblank.ch]

- 2. Formation of furan and methylfuran by maillard-type reactions in model systems and food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. imreblank.ch [imreblank.ch]

- 4. Formation and reduction of furan in maillard reaction model systems consisting of various sugars/amino acids/furan precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

The Crucial Role of 2,5-Dimethyl-4-methoxy-3(2H)-furanone in Strawberry Aroma: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

The characteristic sweet, caramel-like, and fruity aroma of ripe strawberries (Fragaria × ananassa) is a complex symphony of volatile organic compounds. Among these, 2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF), also known as mesifurane, plays a pivotal role. This technical guide provides a comprehensive overview of the biosynthesis, regulation, and analytical quantification of DMMF, offering valuable insights for researchers in flavor chemistry, plant science, and related fields.

The Chemical and Sensory Significance of DMMF

DMMF is a methylated derivative of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®), another key contributor to strawberry aroma. While HDMF imparts a caramel-like, sweet fragrance, the methylation to DMMF alters the sensory perception, contributing to the overall complexity and richness of the strawberry flavor profile. The presence and concentration of DMMF are highly dependent on the strawberry cultivar, ripening stage, and environmental conditions.

Biosynthesis and Regulation of DMMF in Strawberry

The formation of DMMF in strawberries is a multi-step enzymatic process that occurs during fruit ripening. The pathway originates from carbohydrate metabolism and is tightly regulated at the genetic level.

The Biosynthetic Pathway

The biosynthesis of DMMF begins with its precursor, HDMF. Current research indicates that HDMF is synthesized from D-fructose-1,6-diphosphate through a series of enzymatic reactions. A key enzyme in this pathway is the quinone oxidoreductase, FaQR (also known as FaEO), which catalyzes a critical step in the formation of the furanone ring structure.

Once HDMF is synthesized, it undergoes methylation to form DMMF. This reaction is catalyzed by the enzyme Fragaria x ananassa O-methyltransferase (FaOMT). The expression of the FaOMT gene is a crucial determinant of the DMMF content in strawberries.

dot

Transcriptional Regulation

The expression of the FaOMT gene is a key regulatory point in DMMF biosynthesis. Studies have shown that the promoter region of the FaOMT gene contains binding sites for various transcription factors, including MYB, basic/helix-loop-helix (bHLH), and BZIP transcription factors.[1] The presence or absence of a functional FaOMT allele can lead to significant variations in DMMF content among different strawberry cultivars.[2] This genetic polymorphism is a major factor determining the aroma profile of a given strawberry variety.

dot

Quantitative Analysis of DMMF in Strawberry Cultivars

The concentration of DMMF varies significantly among different strawberry cultivars and increases as the fruit ripens. The presence of a functional FaOMT allele is a prerequisite for DMMF production.

Table 1: Concentration of this compound (DMMF) in Various Strawberry Cultivars

| Cultivar | Ripening Stage | DMMF Concentration (µg/g FW) | Reference |

| Pajaro | Overripe | 39.13 (as mesifurane) | [3] |

| Albion | Ripe | 0.67 (% relative abundance) | [4] |

| Calypso (Control) | Ripe | ~1.5 | [5] |

| Calypso (FaOMT antisense) | Ripe | Not Detected | [5] |

| Sulhyang | Red | Detected | [6] |

Note: Data for DMMF concentration is often reported in relative abundance or in comparison to its precursor, HDMF. Absolute quantitative data across a wide range of cultivars and precisely defined ripening stages remains an area for further research.

Experimental Protocols for DMMF Analysis

Accurate quantification of DMMF in a complex matrix like strawberry requires robust analytical methods. Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are two commonly employed techniques.

HS-SPME-GC-MS for Volatile Analysis

This method is highly sensitive for the analysis of volatile and semi-volatile compounds like DMMF from the headspace of a sample, minimizing sample preparation.[2][7]

Experimental Workflow:

dot

Detailed Methodology:

-

Sample Preparation: Homogenize a known weight of fresh or frozen strawberry tissue. Transfer an aliquot to a headspace vial.

-

Incubation: Incubate the vial at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 10 minutes) to allow volatiles to equilibrate in the headspace.

-

HS-SPME: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C) to adsorb the volatile compounds.

-

GC-MS Analysis:

-

Desorption: Insert the SPME fiber into the heated injection port of the gas chromatograph to desorb the analytes.

-

Separation: Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).

-

Detection: Detect and identify the compounds using a mass spectrometer.

-

-

Quantification: Quantify DMMF by comparing its peak area to that of an internal standard and a calibration curve prepared with a pure DMMF standard.

HPLC-UV for Furanone Quantification

HPLC-UV is a reliable method for the simultaneous quantification of DMMF and its precursor, HDMF.

Detailed Methodology:

-

Sample Extraction:

-

Homogenize a known weight of strawberry tissue with distilled water.

-

Clarify the homogenate by adding Celite® and Carrez solutions, followed by filtration.

-

Filter the extract through a 0.45 µm membrane filter before injection.

-

-

HPLC-UV Analysis:

-

Column: Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M sodium acetate, pH 4.0) and an organic solvent (e.g., methanol).

-

Detection: Monitor the absorbance at a wavelength of 280 nm.

-

Injection Volume: Inject a fixed volume of the sample extract (e.g., 20 µL).

-

-

Quantification: Create a calibration curve using standard solutions of DMMF of known concentrations. Quantify the DMMF in the sample by comparing its peak area to the calibration curve.

Conclusion and Future Perspectives